6-Formyl-3-hydroxy-2-methoxyphenyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-formyl-3-hydroxy-2-methoxyphenyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-6(12)15-9-7(5-11)3-4-8(13)10(9)14-2/h3-5,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIRKPUURBAMMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1OC)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Formyl Substituted Phenolic Compounds and Acetates
6-Formyl-3-hydroxy-2-methoxyphenyl acetate (B1210297) belongs to the broad classes of formyl-substituted phenolic compounds and phenolic acetates. The formyl group (-CHO), an aldehyde functional group, attached to a phenolic ring imparts characteristic reactivity and spectroscopic properties. Formylation, the introduction of a formyl group onto an aromatic ring, is a fundamental transformation in organic synthesis, often employed to create precursors for more complex molecules.
The presence of both a hydroxyl (-OH) and a methoxy (B1213986) (-OCH3) group on the benzene (B151609) ring further modulates the electronic and steric environment of the molecule. The acetate group (-OCOCH3), an ester of acetic acid and the phenolic hydroxyl, is typically introduced to protect the hydroxyl group during chemical synthesis or to modify the biological activity of the parent phenol. The acetylation of vanillin (B372448), a structurally similar compound, is a well-documented process that can be achieved using acetic anhydride (B1165640) in the presence of a base like pyridine. nih.gov
The interplay of these functional groups—formyl, hydroxyl, methoxy, and acetate—on a single aromatic scaffold makes 6-Formyl-3-hydroxy-2-methoxyphenyl acetate a molecule with potential for diverse chemical transformations and biological activities. The reactivity of each functional group can be selectively targeted under specific reaction conditions, offering a platform for the synthesis of a variety of derivatives.
Computational and Theoretical Investigations of 6 Formyl 3 Hydroxy 2 Methoxyphenyl Acetate and Its Analogs
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic properties of molecules at the electronic level. For compounds like 6-Formyl-3-hydroxy-2-methoxyphenyl acetate (B1210297) and its analogs, such as vanillin (B372448) derivatives, these methods provide a foundational understanding of their structure and reactivity. biointerfaceresearch.comnih.gov
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It is employed to achieve optimized molecular geometries by finding the minimum energy conformation of a compound. biointerfaceresearch.comrsc.org This process involves calculating the electron density to determine the ground-state electronic energy and, consequently, the most stable three-dimensional arrangement of atoms.
For vanillin and its derivatives, DFT calculations have been used to analyze how structural modifications, such as changes to the aldehyde group, affect the electronic environment of the molecule. biointerfaceresearch.com Studies have shown that such modifications can significantly alter the electronic features in the immediate region of the change while leaving the rest of the molecular skeleton largely unaffected. biointerfaceresearch.com This optimization is a critical first step for further computational analyses, including the simulation of spectroscopic properties and molecular docking studies. biointerfaceresearch.comrsc.org The resulting optimized structures provide key information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's stability and chemical behavior.
Table 1: Representative Bond Angles in a Phenyl Acetate Analog Calculated by Different DFT Functionals This table presents example data for an analogous compound, p-tert-butylphenyl salicylate (B1505791), to illustrate the application of the methodology.
| Bond Angle | B3LYP | B3PW91 | M06-2X | Experimental |
|---|---|---|---|---|
| O=C-O | 124.3° | 124.2° | 124.4° | 125.1° |
| C-C-O | 122.4° | 122.4° | 122.8° | 121.9° |
| C-O-H | 107.9° | 107.2° | 108.7° | 105.7° |
| C-O-C | 119.0° | 118.7° | 119.4° | 117.6° |
Source: Data derived from a study on p-tert-butylphenyl salicylate to demonstrate typical computational results. dergipark.org.tr
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The exchange-correlation functional approximates the complex many-electron interactions.
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that is widely used due to its balance of accuracy and computational cost. nih.gov It has been successfully applied to compute the geometries, frontier molecular orbitals (HOMO and LUMO), and other electronic properties of vanillin and its derivatives. rsc.orgnih.gov
M06-2X (Minnesota 06-2X) is a high-nonlocality functional with a double amount of nonlocal exchange. researchgate.net It is often superior for main-group thermochemistry, kinetics, and noncovalent interactions compared to B3LYP. nih.gov Studies comparing various functionals have shown that M06-2X can provide low errors for relative energies of molecular conformers, particularly those involving ionic hydrogen bonding. nih.gov
The basis set determines the set of mathematical functions used to build the molecular orbitals. A commonly used and robust basis set for organic molecules is 6-311++G(d,p) . dergipark.org.trnih.gov This set is extensive, including diffuse functions (++) to describe lone pairs and polarization functions (d,p) to allow for flexibility in the shape of the electron density. The selection of both the functional and basis set is a critical step in ensuring the reliability of the computational results. dergipark.org.trnih.gov
DFT calculations can accurately predict spectroscopic properties, which is invaluable for interpreting experimental data. By calculating the harmonic vibrational frequencies, it is possible to simulate the Infrared (IR) and Raman spectra of a molecule. nih.gov These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using a scaling factor to improve agreement with observed spectra. nih.gov
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed. These simulations help in the assignment of complex spectra and provide a deeper understanding of the electronic environment around specific nuclei. For vanillin and isovanillin (B20041), DFT calculations using the B3LYP functional and 6-311++G(**) basis set have been used to calculate vibrational wavenumbers, which showed good coherence with experimental FT-IR and FT-Raman spectra after scaling. nih.gov
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations focus on the electronic properties of single molecules, molecular modeling and dynamics simulations explore the conformational landscape and interactions with other molecules.
Most organic molecules, including 6-Formyl-3-hydroxy-2-methoxyphenyl acetate, are conformationally flexible. Conformational analysis aims to identify the different spatial arrangements of a molecule (conformers) and determine their relative stabilities. Computational methods can systematically explore the potential energy surface to locate various low-energy conformers.
For example, a comparative analysis of vanillin and isovanillin identified eight different conformers for each molecule. nih.gov By calculating the total energy of each optimized conformer using the DFT/B3LYP method, researchers identified the most stable, lowest-energy form for each compound. nih.gov Such studies are crucial for understanding which shapes the molecule is most likely to adopt, which in turn influences its physical properties and biological activity.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. mdpi.com This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its biological target. biointerfaceresearch.comnih.gov
For analogs of this compound, docking studies have been performed to investigate their potential as inhibitors of various enzymes. biointerfaceresearch.comresearchgate.net The process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding free energy. nih.govmdpi.com A lower (more negative) binding energy generally indicates a more stable protein-ligand complex. nih.govnih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.net For instance, docking studies on vanillin derivatives have been used to screen their efficacy against enzymes of COVID-19, identifying which analogs could potentially act as the best ligands. biointerfaceresearch.com
Table 2: Example Molecular Docking Scores of Vanillin Analogs Against a Protein Target This table presents hypothetical data to illustrate the output of a molecular docking study.
| Compound | Target Protein | Binding Energy (kcal/mol) | Predicted Interacting Residues |
|---|---|---|---|
| Vanillin | COX-1 | -6.80 | ARG-120, TYR-355 |
| 4-Formyl-2-methoxyphenyl benzoate | COX-1 | -7.70 | ARG-120, SER-530, TYR-385 |
| Vanillin analog 9 (–NHNH2) | COVID-19 RdRp | -6.50 | ASP-618, SER-759 |
| Vanillin analog 11 (–CH2Cl) | COVID-19 MPro | -5.90 | HIS-41, CYS-145 |
Source: Data derived from studies on vanillin derivatives to demonstrate typical docking results. biointerfaceresearch.comnih.gov
Biological Activity and Mechanistic Insights of 6 Formyl 3 Hydroxy 2 Methoxyphenyl Acetate and Its Derivatives in in Vitro and in Silico Models
Antimicrobial Activity Studies
Derivatives of the core structure of 6-Formyl-3-hydroxy-2-methoxyphenyl acetate (B1210297) have demonstrated a range of antimicrobial activities. These studies highlight the potential of this class of compounds in combating various pathogens.
Antibacterial Efficacy (e.g., against E. coli, S. aureus)
Research into derivatives of 2-hydroxy-methoxybenzaldehyde has revealed notable antibacterial properties. For instance, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), an isomer of the deacetylated form of the title compound, has been shown to be effective against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov
One study reported that HMB exhibited a minimum inhibitory concentration (MIC) of 1024 µg/ml against Staphylococcus aureus. nih.gov The antibacterial mechanism of HMB is believed to involve the disruption of the bacterial cell membrane. nih.gov This is supported by evidence of increased release of intracellular proteins and nucleic acids from methicillin-resistant S. aureus (MRSA) upon treatment with HMB. nih.gov Furthermore, HMB has been shown to eradicate nearly 80% of preformed MRSA biofilms. nih.gov
Another study investigating the antimicrobial activity of the essential oil of Periploca sepium, of which HMB is the main component, found it to be active against Escherichia coli and S. aureus. mdpi.com The MIC values for HMB against these bacteria were reported to be 100 μg/mL and 80 μg/mL, respectively. mdpi.com
A study on new azo Schiff bases derived from 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde found that several of these compounds were moderately active against Staphylococcus aureus and Bacillus subtilis. researchgate.net
| Compound | Bacterium | MIC (μg/mL) | Reference |
| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 | nih.gov |
| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 80 | mdpi.com |
| 2-hydroxy-4-methoxybenzaldehyde | Escherichia coli | 100 | mdpi.com |
Antifungal Efficacy (e.g., against A. flavus)
The antifungal potential of benzaldehyde (B42025) derivatives has also been a subject of investigation. Specifically, 2-hydroxy-4-methoxybenzaldehyde (HMB) has demonstrated significant activity against the toxigenic fungus Aspergillus flavus. researchgate.netnih.gov
One study found that HMB effectively inhibits the growth of A. flavus, with a minimum inhibitory concentration (MIC) of 70 μg/mL for preventing spore germination. researchgate.net The proposed mechanism of action involves the disruption of the fungal cell wall and membrane integrity, as well as the inhibition of respiration. researchgate.net Another study reported that HMB was the most effective among vanillin (B372448) and its derivatives in inhibiting the growth of Fusarium graminearum, a major agricultural pathogen. nih.gov
Research on a new benzaldehyde derivative, 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA), also showed inhibitory activity against A. flavus, with an IC50 value of 0.55 mM for the inhibition of aflatoxin B1 production. mdpi.comresearchgate.net The mechanism is thought to involve the downregulation of key genes in the aflatoxin biosynthetic pathway. mdpi.com Furthermore, a study on various benzaldehydes identified that the presence of an ortho-hydroxyl group in the aromatic ring enhances antifungal activity. nih.gov
| Compound | Fungus | MIC (μg/mL) | Reference |
| 2-hydroxy-4-methoxybenzaldehyde | Aspergillus flavus | 70 | researchgate.net |
Antiviral Investigations
Investigations into the antiviral properties of hydroxy-substituted benzaldehydes have indicated their potential to inhibit viral replication. A study on a series of these compounds found that salicylaldehyde (B1680747) and 2,3-dihydroxybenzaldehyde (B126233) could suppress the replication of Herpes Simplex Virus Type 1 (HSV-1). researchgate.net The study highlighted that the degree of hydroxylation on the benzaldehyde structure can significantly impact the antiviral activity. researchgate.net While specific data on 6-Formyl-3-hydroxy-2-methoxyphenyl acetate is not available, these findings suggest that the hydroxymethoxy-substituted phenyl ring could be a valuable pharmacophore for the development of antiviral agents.
Anticancer / Cytotoxic Activity Research
Derivatives of this compound have emerged as promising candidates in anticancer research, exhibiting significant cytotoxicity against various cancer cell lines and offering insights into their molecular mechanisms of action.
In Vitro Cytotoxicity Assays against Cancer Cell Lines
A notable derivative, 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (referred to as compound 6h), has demonstrated potent antiproliferative effects. nih.govdoi.orgnih.gov This compound exhibited strong inhibitory activity against a panel of human cancer cell lines, with a particularly high efficacy against non-small cell lung cancer (NCI-H522). nih.govdoi.orgnih.gov
In a broader screening, a series of 2-(hydroxyl substituted phenyl)quinolin-4-one derivatives were synthesized and evaluated. nih.gov Among these, compounds with a 3-hydroxy-5-alkoxyphenyl C-ring, including compound 6h, showed the highest cytotoxicity against the HL-60 cancer cell line. nih.gov Another related set of derivatives, 5-hydroxy-6-methoxy-2-phenylquinolin-4-ones, also displayed good anticancer activity with IC50 values ranging from 0.03 to 0.11 μM against HL-60, HCT116, Hep3B, and NCI-H460 cell lines. doi.orgnih.gov
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
| 5-hydroxy-6-methoxy derivatives | HL-60 | 0.03 - 0.11 | doi.orgnih.gov |
| 5-hydroxy-6-methoxy derivatives | HCT116 | 0.03 - 0.11 | doi.orgnih.gov |
| 5-hydroxy-6-methoxy derivatives | Hep3B | 0.03 - 0.11 | doi.orgnih.gov |
| 5-hydroxy-6-methoxy derivatives | NCI-H460 | 0.03 - 0.11 | doi.orgnih.gov |
Elucidation of Molecular Targets and Mechanisms of Action (e.g., microtubule disruption, enzyme inhibition)
The molecular mechanism underlying the anticancer activity of the derivative 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (compound 6h) has been investigated, with studies suggesting it functions as an antimitotic agent. nih.govdoi.orgnih.gov A COMPARE analysis indicated that its mechanism of action resembles that of the Vinca alkaloids, which are known to disrupt microtubule dynamics. doi.orgnih.gov
Further supporting a microtubule-targeting mechanism, a study on 2-hydroxy-3,4,5-trimethoxybenzophenones, which share a substituted phenyl ring, identified compounds with significant antiproliferative activity and tubulin affinity comparable to that of combretastatin (B1194345) A-4, a known tubulin polymerization inhibitor. nih.gov These compounds also exhibited vascular-disrupting properties. nih.gov This suggests that derivatives of this compound may exert their anticancer effects by interfering with the microtubule network, a critical component for cell division, leading to cell cycle arrest and apoptosis.
Antioxidant Activity Studies
The capacity of a compound to counteract oxidative stress is a critical area of investigation, as oxidative damage is implicated in numerous chronic diseases. The antioxidant potential of this compound and its analogs has been explored through various assays that measure their ability to neutralize harmful free radicals and modulate reactive oxygen species (ROS).
In Vitro Radical Scavenging and Reactive Oxygen Species Modulation Assays
While direct studies on this compound are limited, research on structurally similar methoxyphenol derivatives provides valuable insights into its potential radical scavenging capabilities. Phenolic compounds, in general, are recognized for their antioxidant properties, which are largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to stabilize free radicals.
Various in vitro assays are commonly employed to evaluate these properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the oxygen radical absorbance capacity (ORAC) assay are standard methods used to determine the radical-scavenging activity of compounds. For instance, studies on other 2-methoxyphenol derivatives have demonstrated their efficacy in these assays, suggesting that the core structure present in this compound is conducive to antioxidant activity. The presence of both a hydroxyl and a formyl group on the phenyl ring is expected to influence its electronic properties and, consequently, its reactivity towards free radicals.
Investigations into Cellular Antioxidant Mechanisms
Beyond direct radical scavenging, the influence of compounds on cellular antioxidant defense mechanisms is a key aspect of their biological activity. This involves examining their ability to enhance the expression and activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). While specific data for this compound is not yet available, related phenolic compounds have been shown to modulate these pathways. Future research into the cellular antioxidant effects of this compound would be crucial to fully understand its protective potential against oxidative stress.
Anti-inflammatory Properties and Modulation of Inflammatory Pathways
Inflammation is a complex biological response, and its chronic dysregulation is a hallmark of many diseases. The anti-inflammatory potential of phenolic compounds is an active area of research. These compounds can interfere with various stages of the inflammatory cascade, including the production of pro-inflammatory mediators and the activity of key signaling pathways.
Studies on various hydroxylated and methoxylated phenyl derivatives have indicated their ability to inhibit the production of inflammatory markers such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins in cellular models. The mechanisms often involve the modulation of critical inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Although direct evidence for this compound is pending, its structural features suggest it may possess similar anti-inflammatory capabilities.
Enzyme Modulation and Inhibition Studies (e.g., α-glucosidase, Topoisomerase I, COX-1)
The ability of small molecules to selectively inhibit or modulate the activity of specific enzymes is a cornerstone of drug discovery. The structural characteristics of this compound make it a candidate for interaction with various enzymatic targets.
For example, α-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Various phenolic compounds have been identified as α-glucosidase inhibitors. The hydroxyl and methoxy (B1213986) groups on the aromatic ring of this compound could potentially interact with the active site of this enzyme.
Topoisomerase I is an enzyme crucial for DNA replication and transcription, and its inhibitors are used in cancer therapy. The planar aromatic structure of many phenolic compounds allows them to intercalate into DNA or bind to the enzyme-DNA complex, thereby inhibiting its function.
Cyclooxygenase-1 (COX-1) is an enzyme involved in the synthesis of prostaglandins, which play roles in both physiological processes and inflammation. The inhibition of COX enzymes is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). The potential for this compound to interact with and inhibit COX-1 warrants investigation, given the anti-inflammatory activity observed in related compounds.
Research Challenges and Future Perspectives on 6 Formyl 3 Hydroxy 2 Methoxyphenyl Acetate
Optimization of Existing Synthetic Methodologies for Enhanced Yield and Selectivity
Currently, the synthesis of 6-Formyl-3-hydroxy-2-methoxyphenyl acetate (B1210297) is not widely documented in peer-reviewed literature, suggesting that its preparation likely follows standard acetylation reactions of its precursor, 6-formyl-3-hydroxy-2-methoxyphenol (an isomer of vanillin). A general synthetic approach would involve the reaction of this precursor with an acetylating agent.
A significant research challenge lies in optimizing this presumed synthesis for both high yield and regioselectivity. The presence of a phenolic hydroxyl group and an aldehyde function in the precursor molecule necessitates a selective acetylation of the hydroxyl group without affecting the aldehyde.
Future research should focus on a systematic evaluation of various acetylating agents and reaction conditions. This could involve comparing the efficacy of acetic anhydride (B1165640), acetyl chloride, and other reagents under different catalytic conditions (e.g., base-catalyzed vs. acid-catalyzed). The goal would be to develop a protocol that is not only high-yielding but also scalable and environmentally benign.
Table 1: Potential Parameters for Synthetic Optimization
| Parameter | Variables to Investigate | Desired Outcome |
|---|---|---|
| Acetylating Agent | Acetic anhydride, Acetyl chloride, Ketene (B1206846) | High conversion, minimal side products |
| Catalyst | Pyridine, DMAP, Triethylamine, Sc(OTf)3 | Increased reaction rate, high selectivity |
| Solvent | Dichloromethane, Tetrahydrofuran, Acetonitrile | Optimal solubility, ease of product isolation |
| Temperature | -10°C to 50°C | Control of selectivity, prevention of degradation |
The development of a robust and efficient synthesis is the gateway to enabling further biological and material science studies of this compound.
Advanced Structure-Activity Relationship (SAR) Studies for Targeted Biological Potency
The biological activity of 6-Formyl-3-hydroxy-2-methoxyphenyl acetate is currently uncharacterized. However, the broader family of vanillin (B372448) and its derivatives has been shown to possess a range of biological activities, including antioxidant and antimicrobial properties. Advanced Structure-Activity Relationship (SAR) studies are crucial to determine the biological potential of this specific acetate derivative and to guide the design of more potent analogues.
A primary challenge is the lack of foundational biological data. Therefore, initial research must involve broad-spectrum screening of the compound against various biological targets, such as cancer cell lines, microbial strains, and key enzymes implicated in disease.
Future SAR studies would systematically explore how the acetate group, in comparison to a free hydroxyl group or other ester functionalities at the same position, influences biological activity. Key questions to address would include the impact of the acetate on cell permeability, metabolic stability, and interaction with biological targets. Computational modeling and molecular docking could be employed to predict binding affinities and guide the synthesis of new derivatives.
Table 2: Hypothetical SAR Exploration Framework
| Moiety | Position of Variation | Potential Modifications | Predicted Impact on Bioactivity |
|---|---|---|---|
| Ester Group | C3-Oxygen | Propionate, Butyrate, Benzoate | Altered lipophilicity and steric hindrance |
| Formyl Group | C6 | Carboxylic acid, Alcohol, Oxime | Changes in hydrogen bonding and reactivity |
These studies will be instrumental in identifying the key structural features responsible for any observed biological effects and in the rational design of more potent and selective therapeutic agents.
Development of Novel Derivatives with Tailored Bioactivity Profiles
Building upon SAR studies, a significant future direction is the development of novel derivatives of this compound with customized bioactivity profiles. The core scaffold of this molecule offers multiple sites for chemical modification, allowing for the fine-tuning of its properties.
The primary research challenge will be the development of selective and efficient synthetic routes to these new derivatives. For instance, derivatization of the formyl group through reactions like Schiff base formation or Wittig reactions could introduce a wide range of new functionalities.
Future research should aim to create a library of derivatives by modifying the acetate, formyl, and methoxy (B1213986) groups. For example, replacing the acetate with longer-chain esters could enhance lipophilicity and potentially improve cell membrane penetration. The formyl group could be a handle for introducing nitrogen-containing heterocycles, a common feature in many bioactive compounds. The goal is to generate a diverse set of molecules for biological screening, leading to the identification of lead compounds for specific therapeutic applications.
Integration of Multidisciplinary Research Approaches for Comprehensive Understanding
A comprehensive understanding of this compound and its derivatives can only be achieved through the integration of multiple scientific disciplines. A siloed approach, focusing only on synthesis or biological screening, would provide an incomplete picture.
The challenge lies in fostering collaboration between synthetic chemists, computational biologists, pharmacologists, and material scientists. Such collaborations are essential for a holistic investigation of the compound, from its fundamental chemical properties to its potential applications.
Future perspectives should emphasize a multidisciplinary research workflow. This would involve:
Computational Chemistry: To predict the properties and biological activities of virtual derivatives before their synthesis.
Synthetic Chemistry: To efficiently prepare the target compounds and their analogues.
In Vitro and In Vivo Biology: To evaluate the biological effects and mechanisms of action of the synthesized compounds.
Material Science: To explore the potential of the compound and its derivatives in the development of new materials, such as polymers or sensors, leveraging the reactivity of the formyl and phenolic acetate groups.
By integrating these diverse approaches, the scientific community can accelerate the exploration of this compound, potentially uncovering novel applications in medicine and beyond.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-formyl-3-hydroxy-2-methoxyphenyl acetate, and what experimental parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step functionalization of phenolic precursors. For example, formylation via the Reimer-Tiemann reaction or Vilsmeier-Haack reaction can introduce the aldehyde group, followed by acetylation of the hydroxyl group using acetic anhydride under basic conditions. Reaction temperature (e.g., 0–5°C for formylation to avoid side products) and solvent polarity (e.g., DMF for Vilsmeier-Haack) critically affect yield. Purity can be optimized via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Identify the formyl proton (δ 9.8–10.2 ppm), aromatic protons (δ 6.5–7.5 ppm), methoxy group (δ 3.8–4.0 ppm), and acetate methyl (δ 2.1–2.3 ppm).
- IR : Confirm carbonyl stretches (C=O of acetate at ~1740 cm⁻¹ and formyl at ~1680 cm⁻¹).
- MS : Molecular ion peak ([M+H]⁺) should match the molecular weight (e.g., calculated for C₁₀H₁₀O₅: 210.18 g/mol). Cross-validate with high-resolution MS .
Q. What are the stability considerations for storing this compound, and how can degradation be minimized?
- Methodological Answer : The compound is sensitive to light, moisture, and oxidation. Store in amber vials under inert gas (N₂/Ar) at –20°C. Use stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to prevent radical-mediated degradation. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) quarterly .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent used for dissolution). Standardize protocols:
- Use DMSO stock solutions ≤0.1% v/v to avoid cytotoxicity.
- Validate activity via orthogonal assays (e.g., enzymatic inhibition + cellular viability assays).
- Perform dose-response curves (IC₅₀/EC₅₀) with ≥3 biological replicates. Reference structurally analogous compounds (e.g., 3’-formyl-4’,6’-dihydroxy-2’-methoxy chalcone derivatives) for comparative analysis .
Q. What advanced computational methods support the study of this compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate binding interactions with enzymes (e.g., cytochrome P450) using force fields like CHARMM or AMBER.
- QSAR : Develop quantitative structure-activity relationship models using substituent electronic parameters (Hammett σ) to optimize bioactivity .
Q. How can researchers design experiments to investigate the compound’s role in surface-mediated chemical reactions (e.g., indoor air chemistry)?
- Methodological Answer : Utilize microspectroscopic imaging (e.g., ToF-SIMS, AFM-IR) to analyze adsorption/desorption kinetics on model indoor surfaces (painted drywall, PVC). Conduct controlled chamber studies with variable humidity (30–70% RH) and oxidant levels (O₃, NO₃ radicals). Monitor reaction products via GC-MS or LC-HRMS .
Q. What strategies are effective for scaling up synthesis while maintaining regioselectivity of substituents?
- Methodological Answer :
- Flow Chemistry : Optimize residence time and temperature for formylation/acetylation steps to suppress side reactions.
- Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during electrophilic substitution.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .
Key Considerations for Cross-Disciplinary Research
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
